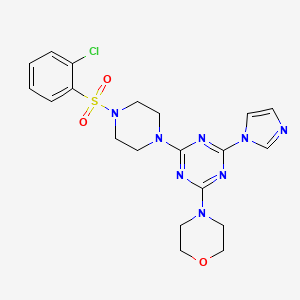
4-(4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine is a useful research compound. Its molecular formula is C20H23ClN8O3S and its molecular weight is 490.97. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Compounds related to the specified molecule have been synthesized and evaluated for their antimicrobial activities. For example, derivatives involving morpholine or piperazine as amine components have been assessed for their efficacy against various microorganisms, showing moderate to good activities. This indicates potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Thermal Rearrangement and Synthesis
The thermal behavior of sym-triazines, which share structural motifs with the compound , has been studied, revealing insights into the synthesis and rearrangement under heat. Such studies could provide a foundation for designing compounds with tailored properties for specific applications (Dovlatyan et al., 2010).
Anticancer Applications
A related area of research involves the development of 4-aminoquinoline derivatives for anticancer applications. These compounds, featuring sulfonyl analogs and morpholine, have demonstrated significant efficacy against a range of cancer types, highlighting the potential of structurally similar molecules in cancer therapy (Solomon et al., 2019).
Markers and Fixatives in Biological Studies
Chloro-s-triazines, related in structure to the compound of interest, have been utilized as markers and fixatives for studying growth in teeth and bones. Their ability to bind covalently to tissues provides valuable tools for anatomical and developmental studies (Goland & Grand, 1968).
Enzyme Inhibition for Disease Treatment
Research into sulfonamides incorporating 1,3,5-triazine motifs has shown these compounds to exhibit antioxidant properties and inhibit enzymes related to diseases such as Alzheimer's and Parkinson's. This suggests potential therapeutic applications for molecules incorporating similar functional groups (Lolak et al., 2020).
Propiedades
IUPAC Name |
4-[4-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN8O3S/c21-16-3-1-2-4-17(16)33(30,31)29-9-7-26(8-10-29)18-23-19(27-11-13-32-14-12-27)25-20(24-18)28-6-5-22-15-28/h1-6,15H,7-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNWDWJGISBROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC(=N2)N3C=CN=C3)N4CCOCC4)S(=O)(=O)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2561735.png)
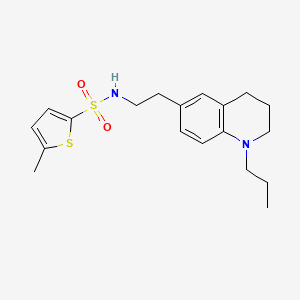

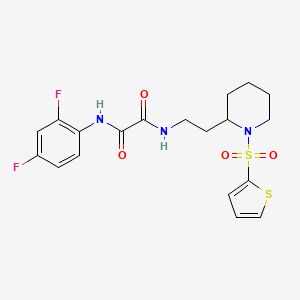
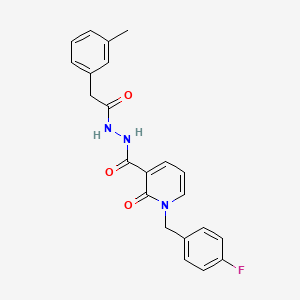
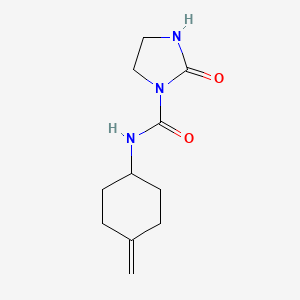
![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)

![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)
![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)
![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2561758.png)